molecular formula C13H21IN2O2 B13769282 Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide CAS No. 63981-70-4

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide

Cat. No.: B13769282
CAS No.: 63981-70-4
M. Wt: 364.22 g/mol
InChI Key: ITGQHNORHQPLEC-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester linked to a phenyl ring substituted with an ethyl group and a trimethylammonio group, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with a substituted phenyl compound. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, phenyl-, methyl ester
  • Carbamic acid, N-methyl-, 2-methyl-5-(dimethylamino)phenyl ester

Uniqueness

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is unique due to its specific substitution pattern on the phenyl ring and the presence of the trimethylammonio group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

63981-70-4

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

[4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H

InChI Key

ITGQHNORHQPLEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-]

Origin of Product

United States

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